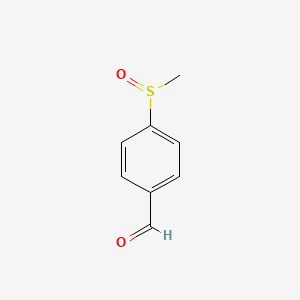

p-(Methylsulphinyl)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylsulfinylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSGBXNOJOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958836 | |

| Record name | 4-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37794-15-3 | |

| Record name | 4-(Methylsulfinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Methylsulphinyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphinyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Methylsulphinyl Benzaldehyde

Direct Synthesis Approaches: Oxidation of p-(Methylthio)benzaldehyde

The most common direct route to p-(Methylsulphinyl)benzaldehyde involves the selective oxidation of its thioether precursor, p-(Methylthio)benzaldehyde. google.comconicet.gov.ar This transformation requires careful control to prevent over-oxidation to the corresponding sulfone, p-(Methylsulfonyl)benzaldehyde.

Various oxidizing agents and systems have been explored for this conversion. One established method involves the use of hydrogen peroxide in the presence of formic acid. In a reported synthesis, 30g of 4-(methylthio)benzaldehyde (B43086) was treated with 30% hydrogen peroxide in a formic acid solution. The exothermic reaction reached 75°C and yielded 16g (a 44% yield) of the desired sulfoxide (B87167) after purification. google.com

More recent and environmentally benign approaches have utilized catalytic systems to achieve high chemoselectivity. For instance, the oxidation of 4-(methylthio)benzaldehyde has been successfully carried out using iron(III) nitrate (B79036) nonahydrate as the oxidant in acetonitrile (B52724). conicet.gov.ar This reaction can be further enhanced by a catalyst, such as a complex of β-cyclodextrin and iron(III) bromide (β-CD-Fe), which leads to a 100% yield of this compound. conicet.gov.ar Notably, this method demonstrates high chemoselectivity, as highly oxidizable functions like the aldehyde group remain intact under the reaction conditions. conicet.gov.ar The reaction has also been shown to proceed with excellent yield even in the absence of a solvent, which significantly improves its green chemistry profile. conicet.gov.ar

Other reported conditions for the oxidation of p-(Methylthio)benzaldehyde include the use of phthaloyl peroxide in dichloromethane (B109758) at 25°C over 8 hours. lookchem.com

Precursors and Intermediate Compounds in Synthesis

The primary precursor for the synthesis of this compound is p-(Methylthio)benzaldehyde . google.comlookchem.com This intermediate is itself typically synthesized from more readily available starting materials.

A common industrial synthesis starts with p-chlorobenzaldehyde . google.comgoogle.com This starting material reacts with a sodium methyl mercaptide aqueous solution in the presence of a phase-transfer catalyst. google.comgoogle.com The reaction proceeds until Thin-Layer Chromatography (TLC) indicates the complete consumption of p-chlorobenzaldehyde. After the reaction, the mixture is cooled and layered to isolate the crude p-(Methylthio)benzaldehyde. google.com

p-Chlorobenzaldehyde → p-(Methylthio)benzaldehyde

p-(Methylthio)benzaldehyde → this compound

A variety of other compounds are listed as upstream products in the synthesis of this compound, indicating alternative synthetic routes, though the p-chlorobenzaldehyde route is well-documented for its industrial applicability. google.comlookchem.com These upstream compounds include 4-(methylthio)benzyl alcohol and 4-(methylthio)benzoyl chloride. lookchem.com

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in both the formation of the intermediate, p-(Methylthio)benzaldehyde, and its subsequent oxidation to this compound, enhancing reaction rates, yields, and selectivity.

In the synthesis of p-(Methylthio)benzaldehyde from p-chlorobenzaldehyde, a phase-transfer catalyst is essential to facilitate the reaction between the aqueous sodium methyl mercaptide and the organic p-chlorobenzaldehyde. google.comgoogle.com Examples of effective phase-transfer catalysts for this step include:

Tetrabutylammonium (B224687) iodide

Tetrabutylammonium bromide

Tetrabutylammonium chloride

Tetrabutylammonium fluoride (B91410) google.com

For the subsequent oxidation step to this compound, various oxidation catalysts are employed to work in conjunction with an oxidizing agent like hydrogen peroxide. google.com These catalysts help to control the reaction and improve the yield. One patented method describes the use of an oxidation catalyst mixed with sulfuric acid and hydrogen peroxide. google.com While this patent is for the synthesis of the sulfone, the initial oxidation to the sulfoxide is the key step. More specific to sulfoxide synthesis, iron-based catalysts have proven highly effective. A system using iron(III) nitrate as the oxidant and a β-cyclodextrin-FeBr3 complex as the catalyst in acetonitrile achieves excellent yields and selectivity for this compound. conicet.gov.ar

Optimization of Synthetic Pathways and Industrial Considerations

For industrial-scale production, the optimization of synthetic pathways is critical to ensure cost-effectiveness, high yield, and environmental sustainability. google.com Research has focused on fine-tuning reaction parameters such as molar ratios of reactants and catalysts, temperature, and reaction time.

In the synthesis of the p-(Methylthio)benzaldehyde intermediate, the molar ratio of p-chlorobenzaldehyde to sodium methyl mercaptide to the phase-transfer catalyst is a key parameter. A preferred ratio is cited as 1 : 1.1–1.5 : 0.01–0.10, which ensures a more complete reaction, economizes raw material costs, and simplifies post-treatment, thereby reducing environmental pollution. google.com The reaction temperature is typically maintained between 50-60°C. google.comgoogle.com

For the subsequent oxidation to the sulfoxide (and further to the sulfone in some processes), the molar ratios are also critical. For the oxidation using hydrogen peroxide, a molar ratio of p-(Methylthio)benzaldehyde to hydrogen peroxide to sulfuric acid to an oxidation catalyst of 1 : 2.5–3.5 : 0.01–0.03 : 0.01–0.03 has been identified as preferable. google.com The reaction temperature for this step is generally kept between 20-70°C, with a preferred range of 30-60°C to ensure a suitable reaction speed, convenient control, and relatively low energy consumption. google.com

The described method, starting from p-chlorobenzaldehyde, is noted for its use of readily available raw materials, simple and convenient operation, low cost, and high yield, making it suitable for industrial production. google.com

Data Tables

Table 1: Reaction Parameters for the Synthesis of p-(Methylthio)benzaldehyde

| Starting Material | Reagent | Catalyst | Molar Ratio (Start:Reagent:Cat) | Temperature | Source |

|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | Sodium methyl mercaptide | Tetrabutylammonium chloride | 1 : 1.5 : 0.1 | 50-55 °C | google.comgoogle.com |

| p-Chlorobenzaldehyde | Sodium methyl mercaptide | Tetrabutylammonium chloride | Not specified | 55-60 °C | google.com |

Table 2: Oxidation Conditions for p-(Methylthio)benzaldehyde

| Oxidant | Catalyst/Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 30% Hydrogen Peroxide | Formic Acid | 75 °C | Not specified | 44% | google.com |

| Iron(III) nitrate nonahydrate | β-CD-Fe / Acetonitrile | Room Temperature | 3 hours | 100% | conicet.gov.ar |

| Phthaloyl peroxide | Dichloromethane | 25 °C | 8 hours | Not specified | lookchem.com |

Compound Index

Chemical Reactivity and Reaction Mechanisms of P Methylsulphinyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org The reactivity of the aldehyde is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance. libretexts.org

For aromatic aldehydes like benzaldehyde (B42025), the reactivity is generally lower than aliphatic aldehydes because the benzene (B151609) ring can donate electron density through resonance, making the carbonyl carbon less electrophilic. stackexchange.comlibretexts.org However, the nature of substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic addition. Conversely, electron-donating groups decrease reactivity. vedantu.comcollegedunia.com

In the case of p-(methylsulphinyl)benzaldehyde, the methylsulfinyl group (-SOCH₃) is an electron-withdrawing group. This property increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating substituents like the methoxy (B1213986) group. vaia.com Therefore, this compound is expected to be more reactive in nucleophilic addition reactions than p-tolualdehyde but less reactive than p-nitrobenzaldehyde, which has a stronger electron-withdrawing nitro group. collegedunia.comdoubtnut.com

Table 1: Relative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition Reactions

| Compound | Substituent at para-position | Electronic Effect of Substituent | Expected Reactivity |

| p-Nitrobenzaldehyde | -NO₂ | Strong electron-withdrawing | Highest |

| This compound | -SOCH₃ | Electron-withdrawing | High |

| Benzaldehyde | -H | Neutral | Intermediate |

| p-Tolualdehyde | -CH₃ | Electron-donating | Low |

| p-Methoxybenzaldehyde | -OCH₃ | Electron-donating | Lowest |

This table is a qualitative representation based on established principles of electronic effects on carbonyl reactivity.

Aldol (B89426) Condensation Chemistry

The aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of two carbonyl compounds. magritek.com A key requirement for a carbonyl compound to act as the nucleophilic component (enolate) in this reaction is the presence of at least one α-hydrogen. youtube.com This hydrogen is acidic enough to be removed by a base to form an enolate. magritek.com

Benzaldehyde and its derivatives, including this compound, lack α-hydrogens. youtube.comyoutube.com Consequently, they cannot form an enolate and undergo self-condensation. However, they can act as the electrophilic partner in a crossed or mixed aldol condensation (also known as a Claisen-Schmidt condensation) with another carbonyl compound that does possess α-hydrogens, such as acetone (B3395972) or acetaldehyde. magritek.comazom.com In these reactions, the enolate of the second carbonyl compound attacks the carbonyl carbon of the substituted benzaldehyde. azom.com For instance, the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions yields 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.comazom.com A similar reaction would be expected with this compound, where it would serve as the electrophile.

Reactivity of the Sulfoxide (B87167) Functional Group

The sulfoxide group (>SO) is a polar functional group with a pyramidal sulfur center. wikipedia.org This pyramidal structure makes sulfoxides with two different substituents chiral and optically stable at room temperature. wikipedia.org The sulfur-oxygen bond has characteristics of both a dative bond and a polarized double bond. wikipedia.org

Key reactions involving the sulfoxide group include:

Reduction: Sulfoxides can be deoxygenated to form sulfides.

Oxidation: Further oxidation of the sulfoxide group yields a sulfone.

Pummerer rearrangement: In the presence of an activating agent (like acetic anhydride), sulfoxides with an α-hydrogen can undergo rearrangement.

Thermal Elimination: Alkyl sulfoxides can undergo thermal elimination through an Eᵢ mechanism to produce an alkene and a sulfenic acid. wikipedia.org

The α-protons of alkyl sulfoxides are acidic and can be removed by strong bases like sodium hydride. wikipedia.org

Oxidation-Reduction Chemistry Relevant to this compound

The two functional groups in this compound allow for a range of oxidation and reduction reactions.

Oxidation of the Aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid. researchgate.net Various oxidizing agents can achieve this transformation. For example, oxidation of substituted benzaldehydes with pyridinium (B92312) bromochromate in dimethyl sulfoxide yields the corresponding benzoic acids. researchgate.net The reaction is first order with respect to both the oxidant and the aldehyde. researchgate.net

Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol.

Oxidation of the Sulfoxide: The sulfoxide group can be oxidized to a sulfone group (-SO₂-).

Reduction of the Sulfoxide: The sulfoxide group can be reduced to a sulfide (B99878) group (-S-).

The specific product obtained will depend on the choice of the reagent and the reaction conditions. For instance, a mild oxidizing agent might selectively oxidize the aldehyde without affecting the sulfoxide, while a stronger one could oxidize both. Similarly, selective reduction of either group is possible with appropriate reducing agents.

Mechanistic Investigations of Related Benzaldehyde Oxidation Reactions

Studies on the oxidation of benzaldehyde and its derivatives provide insight into the potential mechanisms for this compound oxidation. The oxidation of benzaldehydes by reagents like piperidinium (B107235) chlorochromate and pyridinium bromochromate has been shown to be first order in both the oxidant and the aldehyde. researchgate.netsciensage.info The reaction is acid-catalyzed. researchgate.netsciensage.info A significant primary kinetic isotope effect observed in the oxidation of deuterated benzaldehyde (PhCDO) indicates that the cleavage of the aldehydic C-H bond is the rate-determining step. researchgate.net

The mechanism for the oxidation of benzaldehyde by a Co-peroxo complex has been investigated using density functional theory (DFT) calculations. nih.govacs.org Two competing pathways were identified: nucleophilic attack and hydrogen atom transfer (HAT). nih.govacs.org The nucleophilic attack pathway was found to be more favorable. nih.govacs.org

In the oxidation of substituted benzaldehydes by pyridinium bromochromate, the rates show excellent correlation with Charton's triparametric LDR equation, which considers localized (field), delocalized (resonance), and steric effects. researchgate.net For para-substituted benzaldehydes, the delocalized effect is more significant, while for meta-substituted compounds, the field effect is more dominant. researchgate.net The positive value of the reaction constant (η) suggests an electron-deficient reaction center in the rate-determining step. researchgate.net

Photoreactivity Principles in Aromatic Aldehydes

Aromatic aldehydes, upon absorption of light, can be promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). nih.govnih.gov These excited states are responsible for the photochemical reactivity of aldehydes. nih.govkyoto-u.ac.jp The lowest triplet state of many aromatic aldehydes is of n,π* character. kyoto-u.ac.jp

The photoreactivity of aromatic aldehydes can lead to several transformations, including:

Photoreduction: In the presence of a hydrogen donor, the excited aldehyde can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize to form a pinacol.

Photoaddition: Excited state aldehydes can undergo addition reactions, such as the Paterno-Büchi reaction with alkenes to form oxetanes. kyoto-u.ac.jp

Norrish Type I and Norrish Type II reactions: These are cleavage reactions that can occur from the excited state. researchgate.net

The solvent can influence the photophysical properties and photoreactivity of aromatic aldehydes. core.ac.uk For instance, some aromatic aldehydes are non-fluorescent in non-polar solvents but show fluorescence in polar media. core.ac.uk Aldehydes have also been utilized as photoinitiators for polymerization reactions. nih.govnih.gov

Studies on Intermolecular Interactions of this compound

The specific intermolecular interactions of this compound have not been extensively detailed in publicly available crystallographic or computational studies. However, valuable insights can be inferred from the analysis of closely related compounds, particularly its oxidized analogue, p-(methylsulfonyl)benzaldehyde, and from the general principles governing intermolecular forces in aryl sulfoxides. The nature of these non-covalent interactions is crucial for understanding the solid-state packing, physical properties, and potential for molecular recognition of the title compound.

The primary sites for intermolecular interactions in this compound are the polar sulfinyl group (S=O), the carbonyl group (C=O) of the aldehyde, the aromatic ring, and the various C-H bonds. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonds, C–H···O interactions, and π-π stacking.

A key comparative study is the crystal structure analysis of 4-(methylsulfonyl)benzaldehyde (B46332) , which differs by the oxidation state of the sulfur atom (a sulfone instead of a sulfoxide). In the crystal structure of 4-(methylsulfonyl)benzaldehyde, the molecules are linked into a three-dimensional network primarily through intermolecular C–H···O hydrogen bonds acs.orgwikipedia.org. This suggests that similar, and potentially more complex, interactions could be expected in this compound due to the higher polarity and hydrogen bond accepting capability of the sulfinyl oxygen compared to a sulfonyl oxygen. The sulfinyl group is known to be a potent hydrogen bond acceptor mdpi.comnih.govnih.gov.

The crystal packing of 4-(methylsulfonyl)benzaldehyde is stabilized by a network of weak C–H···O hydrogen bonds involving the aldehydic C-H, aromatic C-H, and methyl C-H groups as donors, and the sulfonyl and carbonyl oxygen atoms as acceptors acs.orgwikipedia.org. The geometric parameters of these interactions are detailed in the table below.

Table 1: Hydrogen Bond Geometry (Å, °) for 4-(Methylsulfonyl)benzaldehyde

| D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| C(1)–H(1A)···O(1) | 0.96 | 2.60 | 3.468(3) | 151 |

| C(5)–H(5)···O(2) | 0.93 | 2.52 | 3.321(3) | 144 |

| C(7)–H(7)···O(3) | 0.93 | 2.58 | 3.504(3) | 171 |

In addition to C–H···O interactions, the presence of the aromatic ring in this compound introduces the possibility of π-π stacking interactions, which are common in the crystal structures of benzaldehyde derivatives acs.org. These interactions would further contribute to the stability of the crystal lattice.

The conformational landscape of aryl sulfoxides like this compound is determined by a balance of intramolecular and intermolecular forces. Studies on methyl phenyl sulfoxide indicate a complex interplay between steric repulsion and electrostatic interactions that dictates the preferred conformation in different environments acs.org. In the solid state, intermolecular interactions would play a dominant role in stabilizing a particular conformer. The pyramidal nature of the sulfur atom in the sulfoxide group also introduces chirality, which can influence the packing arrangement in the crystal wikipedia.org.

Advanced Spectroscopic and Analytical Characterization of P Methylsulphinyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For p-(Methylsulphinyl)benzaldehyde, both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum of a related compound, benzaldehyde (B42025), shows resonances for the benzene (B151609) ring protons between 7.51 and 7.87 ppm, and a distinct peak for the aldehyde proton. docbrown.info For this compound, the methylsulphinyl group would influence the chemical shifts of the aromatic protons due to its electronic effects.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a similar benzaldehyde derivative, the carbonyl carbon of the aldehyde group exhibits a characteristic signal. rsc.org The carbon atoms of the benzene ring and the methyl group of the methylsulphinyl substituent in this compound would also have distinct chemical shifts, aiding in the complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzaldehyde Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.92 | s | Aldehyde proton (-CHO) |

| ¹H | 7.85 - 6.91 | m | Aromatic protons |

| ¹H | 2.809, 2.965 | s | Methyl protons (-CH₃) |

| ¹³C | ~192 | Carbonyl carbon (C=O) | |

| ¹³C | ~120-150 | Aromatic carbons | |

| ¹³C | ~40 | Methyl carbon (-SOCH₃) |

Note: The data in this table is illustrative and based on typical chemical shifts for related structures. Actual values for this compound may vary.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. docbrown.inforesearchgate.net The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1440-1625 cm⁻¹ region. docbrown.info The methylsulphinyl group (S=O) typically exhibits a strong absorption band in the range of 1000-1100 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | ~1700 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1440 - 1625 |

| Methylsulphinyl (S=O) | Stretching | 1000 - 1100 |

Mass Spectrometry Techniques for Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The fragmentation pattern provides valuable structural information. For benzaldehyde derivatives, common fragmentation pathways include the loss of the aldehyde group (-CHO), resulting in a prominent [M-29]⁺ peak. stackexchange.com The presence of the methylsulphinyl group would lead to characteristic fragmentation patterns involving the sulfur-oxygen and sulfur-carbon bonds. The isotopic pattern of sulfur (³⁴S) can also be observed in high-resolution mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic ring and the carbonyl group of the aldehyde are the primary chromophores. The π → π* transitions of the aromatic system typically occur at shorter wavelengths, while the n → π* transition of the carbonyl group appears at a longer wavelength with lower intensity. researchgate.net The methylsulphinyl group, being a substituent on the benzene ring, can influence the position and intensity of these absorption bands through its electronic effects.

X-ray Diffraction Studies of Related Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure of this compound itself may not be readily available, studies on related benzaldehyde derivatives and organosulfur compounds provide valuable insights into the expected bond lengths, bond angles, and crystal packing. nih.govdtic.mil

These studies reveal the planar nature of the benzene ring and the geometry of the aldehyde group. The conformation of the methylsulphinyl group relative to the aromatic ring can also be inferred from related structures, which is crucial for understanding intermolecular interactions in the solid state.

Other Advanced Analytical Techniques (e.g., GC-IMS for related compounds)

Other advanced analytical techniques can be applied to characterize this compound and related compounds. Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a sensitive technique used for the analysis of volatile and semi-volatile organic compounds. nih.gov This method combines the separation power of gas chromatography with the high selectivity of ion mobility spectrometry. nih.gov While not specific to this compound, its application to related aromatic aldehydes demonstrates its potential for detecting and identifying trace impurities or for use in quality control applications. nih.gov

Computational Chemistry and Theoretical Studies on P Methylsulphinyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of p-(methylsulphinyl)benzaldehyde. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this regard.

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and B3PW91, are workhorses for studying molecules of this nature. nih.gov These methods are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a DFT calculation would likely be performed with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net Such calculations are crucial for obtaining a stable, low-energy conformation of the molecule in the gas phase or in solution, which is the starting point for most other computational analyses.

Hartree-Fock (HF) Methods: While often less accurate than modern DFT methods for many properties due to the neglect of electron correlation, Hartree-Fock calculations are still valuable. uwosh.edu They can provide a good initial approximation of the molecular structure and wavefunction. Comparing HF results with those from DFT can offer insights into the importance of electron correlation effects on the properties of this compound.

A typical output from these calculations would include the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the molecular orbitals.

Table 1: Representative Theoretical Data from Quantum Chemical Calculations on a Substituted Benzaldehyde (B42025) Derivative (Illustrative)

| Parameter | B3LYP/6-311+G(d,p) | HF/6-31G(d) |

| Total Energy (Hartree) | -550.12345 | -547.98765 |

| Dipole Moment (Debye) | 3.45 | 3.10 |

| C=O Bond Length (Å) | 1.215 | 1.201 |

| S=O Bond Length (Å) | 1.502 | 1.485 |

| C-S-C Bond Angle (°) | 98.5 | 99.1 |

Note: This table is illustrative and based on typical values for similar molecules. Specific data for this compound would require direct calculation.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the sulfinyl group, while the LUMO would be expected to have significant contributions from the carbonyl group of the benzaldehyde moiety. nih.gov The HOMO-LUMO gap can also be used to calculate various chemical descriptors such as chemical hardness, softness, electronegativity, and the chemical potential.

Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the oxygen of the sulfinyl group would be expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques can provide insights into the behavior of this compound in condensed phases and its interactions with other molecules.

Solvent Effects: The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent by treating it as a continuous dielectric medium. researchgate.net This allows for the calculation of molecular properties in different solvent environments, providing a more realistic picture of the molecule's behavior in solution.

Intermolecular Interactions: The study of intermolecular interactions is crucial for understanding phenomena such as crystal packing and nucleation processes. Molecular simulations, such as molecular dynamics (MD), can be employed to investigate how molecules of this compound interact with each other. These simulations can reveal preferred orientations and interaction energies, which are important for predicting the solid-state structure of the compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For example, the oxidation of the sulfinyl group to a sulfonyl group or the reduction to a sulfide (B99878) could be studied computationally. DFT calculations can be used to locate the transition state structures for these transformations and to calculate the energy barriers, providing insights into the reaction kinetics and selectivity.

In Silico Studies of Ligand-Protein Interactions

The potential biological activity of this compound can be explored through in silico studies of its interactions with proteins, such as enzymes.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. This method can be used to screen for potential biological targets of this compound and to understand the key interactions that stabilize the ligand-protein complex. The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. For instance, one could investigate the binding of this compound to the active site of an oxidoreductase enzyme. The results would highlight important interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 82, PHE 210, LEU 35 |

| Hydrogen Bond Interactions | O of carbonyl with TYR 82 |

| Hydrophobic Interactions | Phenyl ring with PHE 210 |

Note: This table is a hypothetical example. Actual results would depend on the specific protein target and docking software used.

Applications of P Methylsulphinyl Benzaldehyde in Organic Synthesis

Role as a Chemical Building Block for Complex Molecules

p-(Methylsulphinyl)benzaldehyde serves as a fundamental building block for the synthesis of more complex molecules due to the reactivity of its aldehyde and sulfoxide (B87167) functionalities. The aldehyde group readily participates in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, allowing for the extension of the carbon skeleton. Simultaneously, the sulfoxide group can direct reactions, modulate the electronic properties of the molecule, and can itself be a precursor to other functional groups through oxidation or reduction.

Its utility is demonstrated in its role as a precursor for a variety of larger, more intricate structures. For instance, it is a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. nih.govresearchgate.net Furthermore, it is used to construct elaborate heterocyclic systems, such as pyrazole (B372694) and pyran derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov The dual functionality of the molecule allows chemists to strategically build molecular complexity, making it a valuable reagent in multi-step syntheses.

A selection of complex molecules synthesized from this compound is presented below, illustrating its role as a versatile chemical building block.

Table 1: Examples of Complex Molecules Derived from this compound

| Compound Name | CAS Number | Molecular Formula | Application/Significance | Citation |

|---|---|---|---|---|

| Sulindac | 38194-50-2 | C₂₀H₁₇FO₃S | Pharmaceutical (NSAID) | nih.govresearchgate.net |

| 3,5-Bis-[1-(4-methanesulfinyl-phenyl)-meth-(E)-ylidene]-tetrahydro-pyran-4-one | 62513-36-4 | C₂₅H₂₄O₄S₂ | Heterocyclic Compound | nih.gov |

| 3-(4-Methanesulfinyl-phenyl)-7-[1-(4-methanesulfinyl-phenyl)-meth-(Z)-ylidene]-2-[3-(4-methyl-piperazin-1-yl)-propyl]-2,3,3a,4,6,7-hexahydro-pyrano[4,3-c]pyrazole | 62513-37-5 | C₃₅H₄₂N₄O₃S₂ | Complex Heterocyclic System | nih.gov |

Synthesis of Pharmaceutical Intermediates and Agrochemicals

The primary documented application of this compound in the synthesis of bioactive compounds is within the pharmaceutical industry. It is a well-established key intermediate in the production of Sulindac, an NSAID used to treat acute and chronic inflammatory conditions like arthritis. researchgate.net The synthesis of Sulindac involves a condensation reaction between a substituted indene-3-acetic acid and this compound (or its thioether precursor, which is subsequently oxidized). lookchem.combiomedpharmajournal.org The p-methylsulfinyl group is a critical component of the final drug structure, as Sulindac itself is a prodrug that is metabolized in the body to its active sulfide (B99878) form. researchgate.net

The general synthetic utility of substituted benzaldehydes is well-recognized in the production of pharmaceuticals and fine chemicals. entrechem.com While the use of this compound is heavily documented in pharmaceutical synthesis, its specific application in the large-scale production of agrochemicals is not as widely reported in publicly available literature. However, given the importance of sulfoxide-containing compounds in the agrochemical field for their unique metabolic pathways and soil mobility, its potential as a precursor for novel pesticides or herbicides remains an area of interest.

Stereoselective and Enantioselective Synthesis via Biocatalysis

The production of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, and biocatalysis offers a powerful tool for achieving high stereoselectivity. tudelft.nl The aldehyde group of this compound is a prochiral center, meaning it can be reduced to form a chiral alcohol, (4-(methylsulfinyl)phenyl)methanol. This transformation is of significant interest as the resulting chiral alcohol can serve as a valuable building block for enantiomerically pure pharmaceuticals.

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs) from sources like baker's yeast or isolated ketoreductases, are widely used for the asymmetric reduction of prochiral ketones and aldehydes. nih.govnih.govnih.gov These enzymatic reactions are prized for their high enantioselectivity, often yielding products with a high enantiomeric excess (ee), and for operating under mild, environmentally benign conditions. nih.gov

While specific studies detailing the biocatalytic reduction of this compound are not extensively documented, the principles of asymmetric biocatalysis are well-established for structurally similar substituted benzaldehydes. nih.gov The general methodology involves the use of a whole-cell biocatalyst (e.g., Daucus carota or Malus pumila) or an isolated enzyme to reduce the aldehyde to the corresponding chiral alcohol with high enantiopurity. nih.gov This approach represents a key strategy for accessing chiral intermediates essential for modern drug synthesis.

Table 2: General Biocatalysts for Asymmetric Aldehyde/Ketone Reduction

| Biocatalyst Type | Substrate Class | Product Type | Key Advantage | General Citation |

|---|---|---|---|---|

| Plant Tissues (e.g., Carrot, Apple) | Prochiral Ketones/Aldehydes | Chiral Alcohols | Low cost, availability, high enantioselectivity | nih.gov |

| Baker's Yeast (Saccharomyces cerevisiae) | Prochiral Ketones/Aldehydes | Chiral Alcohols | Inexpensive, well-characterized, easy to handle | biomedpharmajournal.org |

Formation of Functionalized Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. frontiersin.org this compound is a valuable precursor for synthesizing a range of functionalized heterocyclic compounds. The aldehyde group provides a reactive handle for condensation reactions with various nucleophiles, leading to the formation of diverse ring systems.

For example, chemical databases show that this compound is a reactant in the synthesis of complex fused heterocyclic systems containing pyrazole and pyran or thiopyran rings. nih.gov These reactions typically involve multi-component condensations where the aldehyde reacts with other building blocks to construct the final heterocyclic framework. The resulting molecules, which incorporate the methylsulfinylphenyl moiety, are of interest for biological screening due to their structural complexity and the presence of the sulfoxide group, a known pharmacophore. The ability to readily form such compounds makes this compound a useful tool for generating libraries of novel chemical entities for drug discovery programs. nih.gov

Derivatives and Analogues of P Methylsulphinyl Benzaldehyde: Synthesis and Structure Activity Relationship Studies

Synthesis and Chemical Properties of Related Sulfone Analogues (e.g., p-(Methylsulfonyl)benzaldehyde)

The most direct analogue of p-(methylsulphinyl)benzaldehyde is its corresponding sulfone, p-(methylsulfonyl)benzaldehyde. The synthesis of this sulfone is typically achieved through the oxidation of the sulfur atom from a lower oxidation state.

Synthesis: A common and effective method for preparing p-(methylsulfonyl)benzaldehyde involves a two-step process starting from a readily available precursor like p-chlorobenzaldehyde. google.com

Thioether Formation: The first step is a nucleophilic substitution reaction where p-chlorobenzaldehyde is treated with sodium methyl mercaptide (NaSMe). This reaction, often facilitated by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, displaces the chlorine atom to form the intermediate, 4-(methylthio)benzaldehyde (B43086). google.com

Oxidation: The 4-(methylthio)benzaldehyde intermediate is then oxidized to the desired sulfone. google.com This oxidation can also start from the corresponding sulfoxide (B87167). A strong oxidizing agent is required to ensure complete oxidation from the thioether or sulfoxide to the sulfone state. A mixture of hydrogen peroxide in the presence of an acid and an oxidation catalyst is a documented method for this transformation. google.com Care must be taken to control the reaction conditions to prevent over-oxidation or side reactions. researchgate.net

Chemical Properties: p-(Methylsulfonyl)benzaldehyde is a solid compound at room temperature. sigmaaldrich.com The key feature of this molecule is the methylsulfonyl group (-SO₂CH₃). This group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and the reactivity of the aldehyde group. The presence of the sulfone makes the aldehyde carbon more electrophilic compared to its sulfoxide or thioether counterparts, enhancing its susceptibility to nucleophilic attack. Unlike the chiral sulfoxide, the sulfone group is achiral. britannica.com The removal of the oxygen atoms from a sulfone is chemically very difficult, making it a highly stable functional group. britannica.com

Comparative Studies of Sulfoxide versus Sulfone Functionalities in Reactivity

The difference between a sulfoxide and a sulfone is the oxidation state of the sulfur atom, which has profound effects on the molecule's structure, electronics, and reactivity. differencebetween.com

Structure and Chirality: The sulfoxide group, R-S(=O)-R', has a trigonal pyramidal geometry with a lone pair of electrons on the sulfur atom. wikipedia.org This geometry means that if the two organic residues (R and R') are different, the sulfur atom is a stereocenter, making the sulfoxide chiral. wikipedia.org In contrast, the sulfone group, R-S(=O)₂-R', has a tetrahedral geometry and is achiral. britannica.com

Electronic Effects: Both groups are electron-withdrawing due to the high electronegativity of the oxygen atoms. However, the sulfone group is a significantly more powerful electron-withdrawing group than the sulfoxide moiety. nih.gov This difference affects the reactivity of adjacent functional groups; for instance, the aldehyde in p-(methylsulfonyl)benzaldehyde is more reactive towards nucleophiles than in this compound.

Reactivity:

Oxidation/Reduction: Sulfoxides are intermediate oxidation states between sulfides and sulfones. researchgate.net They can be oxidized to sulfones or reduced back to sulfides. britannica.comwikipedia.org Sulfones, being in the highest oxidation state for sulfur in this context, are very resistant to further oxidation and are extremely difficult to reduce back to sulfoxides or sulfides. britannica.com

Acidity of α-Protons: The protons on the carbon atoms adjacent (alpha) to the sulfinyl and sulfonyl groups are acidic and can be removed by strong bases. britannica.com This allows for the formation of carbanions that are useful reagents in organic synthesis.

Thermal Elimination: Alkyl sulfoxides can undergo a specific type of thermal elimination reaction (Eᵢ mechanism) to form an alkene and a sulfenic acid, a reaction not available to sulfones. wikipedia.org

Structure-Reactivity and Structure-Activity Relationship (SAR) Investigations of Substituted Benzaldehydes

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure correlates with its properties or biological activity. For substituted benzaldehydes, SAR investigations typically involve synthesizing a series of analogues with different substituents at various positions on the benzene (B151609) ring and evaluating their impact on a specific outcome, such as reaction rate or biological efficacy. researchgate.netnih.gov

The goal is to identify which parts of the molecule are essential for its function. In the context of this compound, key modifications would involve:

Varying the substituent at the para-position (e.g., comparing -SCH₃, -SOCH₃, and -SO₂CH₃) to probe the effect of the sulfur oxidation state.

Moving the substituent to the ortho- or meta-positions to understand positional effects.

Introducing other electron-donating or electron-withdrawing groups onto the ring.

These systematic changes allow researchers to build a model of how electronic and steric factors influence the compound's behavior. For instance, studies on substituted benzaldehydes have shown that electron-withdrawing groups can enhance antimicrobial activity in certain classes of compounds. researchgate.net

Table 1: Illustrative SAR Data for para-Substituted Benzaldehyde (B42025) Derivatives

This table provides a hypothetical example of how SAR data might be presented for a series of para-substituted benzaldehydes evaluated for their inhibitory effect on a target enzyme.

| Compound | para-Substituent (R) | Electronic Effect | Relative Reactivity (Aldehyde) | IC₅₀ (µM) |

| 1 | -OCH₃ | Donating | Low | 50 |

| 2 | -CH₃ | Donating | Low-Medium | 35 |

| 3 | -H | Neutral | Medium | 20 |

| 4 | -Cl | Withdrawing | High | 10 |

| 5 | -SOCH₃ | Withdrawing | High | 8 |

| 6 | -SO₂CH₃ | Strongly Withdrawing | Very High | 2 |

| 7 | -NO₂ | Strongly Withdrawing | Very High | 1.5 |

Note: Data are representative and for illustrative purposes only.

Design and Synthesis of Novel Derivatives for Mechanistic Exploration

The design and synthesis of novel derivatives are crucial for exploring reaction mechanisms and understanding biological pathways. Starting from a lead compound like this compound, chemists can create tailored molecules to answer specific questions.

Design Strategies:

Probing Electronic Requirements: A series of derivatives with substituents that span a range of electronic properties (e.g., from strong donors like -OCH₃ to strong withdrawers like -NO₂) can be synthesized to determine the electronic demands of a reaction or a biological receptor.

Isotopic Labeling: Replacing an atom with its isotope (e.g., ¹H with ²H, or ¹⁶O with ¹⁸O) can help elucidate reaction mechanisms by tracking the fate of atoms or by observing kinetic isotope effects.

Steric Probes: Introducing bulky groups at different positions can reveal whether a reaction or binding event is sensitive to steric hindrance.

Functional Group Analogs: Replacing the aldehyde with other groups (e.g., a ketone, an ester, or a nitrile) can determine the importance of the formyl group for the observed activity.

Synthetic Approaches: Modern organic synthesis aims to produce these derivatives efficiently. Tandem or "one-pot" reactions are highly desirable as they reduce the number of steps, minimize waste, and save time by avoiding the purification of intermediate compounds. liberty.edu For example, a strategy might be developed to synthesize various ortho-substituted benzaldehydes in a single reaction vessel by carefully choosing reagents and conditions. liberty.edu The synthesis of new phenacyloxy benzaldehyde derivatives through substitution reactions is another example of creating novel structures for further evaluation. researchgate.net These rationally designed derivatives are indispensable tools for advancing chemical and biological understanding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-(Methylsulphinyl)benzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound is commonly synthesized via sulfonation of benzaldehyde derivatives. For example, sulfinyl groups can be introduced through oxidation of thioether precursors using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Optimization involves controlling temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios to minimize side products. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>97% by GC) .

Q. Which spectroscopic techniques are most reliable for confirming the sulfoxide group in p-(Methylsulphinyl)benzaldehyde?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The sulfoxide group exhibits characteristic deshielded protons in H NMR (δ ~8.5–9.5 ppm for aldehydic protons) and distinct sulfur-related shifts in C NMR. Fourier-Transform Infrared (FTIR) spectroscopy can identify S=O stretching vibrations (~1030–1070 cm). X-ray crystallography provides definitive structural confirmation, as demonstrated in single-crystal studies (space group P2/c, hydrogen-bonded networks) .

Q. What are the recommended storage conditions to maintain the stability of p-(Methylsulphinyl)benzaldehyde?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or thermal degradation. Purity (>97%) is retained for extended periods under these conditions, as validated by stability studies using periodic GC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for p-(Methylsulphinyl)benzaldehyde’s rotational barriers?

- Methodological Answer: High-resolution far-infrared FTIR spectroscopy can probe torsional modes (e.g., –CHO rotation) to experimentally determine rotational barriers. Computational models (DFT or QM/MM simulations) should account for solvent effects and intermolecular interactions. Discrepancies often arise from neglecting crystal packing forces, which can be addressed by comparing gas-phase computational data with solid-state experimental results .

Q. What strategies are effective in analyzing catalytic oxidation mechanisms involving p-(Methylsulphinyl)benzaldehyde as an intermediate?

- Methodological Answer: Use Gas Chromatography-Mass Spectrometry (GC-MS) to track reaction intermediates and quantify selectivity (e.g., epoxidation vs. aldehyde formation). Kinetic studies (e.g., time-resolved NMR) can elucidate rate-determining steps. For metal-organic framework (MOF)-catalyzed reactions, in-situ X-ray absorption spectroscopy (XAS) monitors active-site changes .

Q. How do hydrogen-bonding networks in p-(Methylsulphinyl)benzaldehyde crystals influence its reactivity?

- Methodological Answer: X-ray diffraction reveals that intermolecular O–H···O=S hydrogen bonds create a 3D network, stabilizing the crystal lattice and potentially altering reactivity in solid-state reactions. Computational topology analysis (e.g., Hirshfeld surfaces) quantifies intermolecular interactions, while grinding experiments (mechanochemistry) assess how lattice disruptions affect reactivity .

Data Contradiction and Validation

Q. How should conflicting purity assessments (e.g., GC vs. HPLC) for p-(Methylsulphinyl)benzaldehyde be reconciled?

- Methodological Answer: Cross-validate using orthogonal methods: GC for volatile impurities, HPLC for non-volatile contaminants, and elemental analysis for stoichiometric verification. Discrepancies often arise from column selectivity differences; for example, GC may miss high-boiling-point byproducts detectable via HPLC with a C18 column and acetonitrile/water gradient .

Experimental Design Considerations

Q. What precautions are critical when designing kinetic studies for p-(Methylsulphinyl)benzaldehyde in aqueous solutions?

- Methodological Answer: Control pH and temperature rigorously, as sulfoxide stability is pH-dependent (e.g., degradation above pH 7). Use buffered solutions (e.g., phosphate buffer, pH 6.5) and inert atmospheres (N) to prevent oxidation. Monitor reactions with real-time UV-Vis spectroscopy (λ ~270 nm for aldehyde absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.